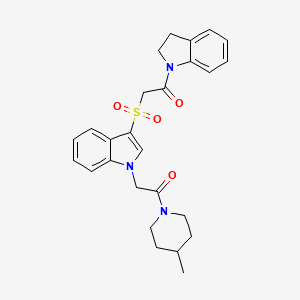

![molecular formula C12H11N3 B2958499 2,4-Dimethylpyrimido[1,2-b]indazole CAS No. 54167-66-7](/img/structure/B2958499.png)

2,4-Dimethylpyrimido[1,2-b]indazole

- Click on QUICK INQUIRY to receive a quote from our team of experts.

- With the quality product at a COMPETITIVE price, you can focus more on your research.

Overview

Description

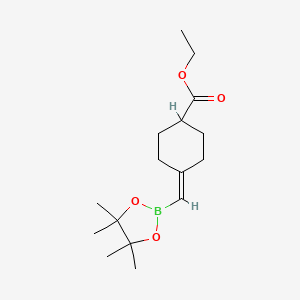

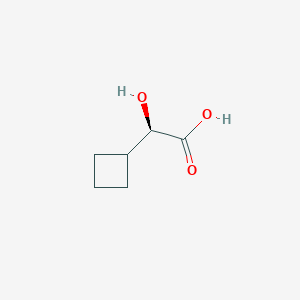

2,4-Dimethylpyrimido[1,2-b]indazole is a chemical compound with the molecular formula C12H11N3 . It is a derivative of indazole, which is an important heterocyclic system containing a benzene and a pyrazole ring .

Synthesis Analysis

The synthesis of 2,4-Dimethylpyrimido[1,2-b]indazole involves a process known as I2-DMSO-mediated and substrate-controlled regioselective [4 + 2] cyclization . This method is efficient and has a wide substrate scope . More than 60 pyrimidio[1,2-b]indazole derivatives have been synthesized, providing a new methodology for constructing related molecules .Molecular Structure Analysis

The molecular structure of 2,4-Dimethylpyrimido[1,2-b]indazole consists of a pyrimidio[1,2-b]indazole skeleton . The average mass of the molecule is 197.236 Da, and the monoisotopic mass is 197.095291 Da .Chemical Reactions Analysis

The chemical reactions involving 2,4-Dimethylpyrimido[1,2-b]indazole are primarily centered around its synthesis. The I2-DMSO-mediated and substrate-controlled regioselective [4 + 2] cyclization is a key reaction in the synthesis of this compound .Scientific Research Applications

Anti-Inflammatory Agents

Indazole derivatives, including 2,4-Dimethylpyrimido[1,2-b]indazole, have been studied for their potential as anti-inflammatory agents . For example, 2,3-disubstituted tetrahydro-2H-indazoles have shown promising results in in vivo anti-inflammatory potential in different experimental models .

Antimicrobial Activity

Indazole compounds have demonstrated antimicrobial properties, making them potential candidates for the development of new antimicrobial drugs .

Anti-Cancer Agents

Pyrimido[1,2-b]indazoles, a class of fused nitrogen-containing tricyclic skeletons, have received significant attention as potential anti-cancer agents . Their high bioactive potential makes them interesting targets for drug development .

Monoamine Oxidase (MAO) Inhibitors

Indazole derivatives have been studied as potential inhibitors of monoamine oxidase (MAO), an enzyme that plays a key role in the metabolism of neurotransmitters . MAO inhibitors are used in the treatment of various neurological and psychiatric disorders .

PDE10A Inhibitors

Indazole compounds have also been investigated as potential inhibitors of phosphodiesterase 10A (PDE10A), an enzyme involved in signal transduction in cells . PDE10A inhibitors have potential therapeutic applications in various neurological disorders .

6. Treatment of Hepatitis C Virus (HCV) Infection Pyrimido[1,2-b]indazoles have been studied for their potential use in the treatment of Hepatitis C virus (HCV) infection . The development of new drugs with diverse substituted pyrimido[1,2-b]indazoles remains a challenging and active area of research .

Future Directions

Indazole derivatives, including 2,4-Dimethylpyrimido[1,2-b]indazole, have gained considerable attention in the field of medicinal chemistry due to their versatile biological activities . Future research may focus on developing novel methods for the regiocontrolled synthesis of substituted indazoles, given their broad spectrum of pharmacological activities .

properties

IUPAC Name |

2,4-dimethylpyrimido[1,2-b]indazole |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C12H11N3/c1-8-7-9(2)15-12(13-8)10-5-3-4-6-11(10)14-15/h3-7H,1-2H3 |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

HHIBOZOJVJURDY-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=CC(=NC2=C3C=CC=CC3=NN12)C |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C12H11N3 |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

197.24 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

2,4-Dimethylpyrimido[1,2-b]indazole | |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![N-(2,4-dimethylphenyl)-2-(4-fluorophenyl)-3-oxo-1,4,8-triazaspiro[4.5]dec-1-ene-8-carboxamide](/img/structure/B2958421.png)

![ethyl 2-[1-(4-fluorophenyl)-3,5-dimethyl-1H-pyrazol-4-yl]-2-(N-hydroxyimino)acetate](/img/structure/B2958432.png)

![(1R,5S)-N-(4-chlorobenzyl)-3-methylene-8-azabicyclo[3.2.1]octane-8-carboxamide](/img/structure/B2958433.png)

![N-(2-(3-chlorophenyl)-5,5-dioxido-4,6-dihydro-2H-thieno[3,4-c]pyrazol-3-yl)-3,4-diethoxybenzamide](/img/structure/B2958439.png)